molecular formula C12H14N2S B13278638 3-Ethyl-N-(thiazol-5-ylmethyl)aniline

3-Ethyl-N-(thiazol-5-ylmethyl)aniline

Cat. No.: B13278638
M. Wt: 218.32 g/mol
InChI Key: KQJLOOMAEIXTHB-UHFFFAOYSA-N
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Description

3-Ethyl-N-(thiazol-5-ylmethyl)aniline ( 1340294-59-8) is an organic compound with the molecular formula C₁₂H₁₄N₂S and a molecular weight of 218.32 . This aniline derivative features a 1,3-thiazole moiety, a privileged heterocyclic structure in medicinal chemistry known for its diverse biological activities . The compound has a purity of ≥95% and should be stored sealed in a dry environment at 2-8°C . Thiazole and thiazoline derivatives, which share this compound's core heterocyclic structure, are of significant scientific interest due to their promising potential as pharmaceutical agents . They serve as critical scaffolds in numerous natural products and have demonstrated a wide array of pharmacological versatility, including anti-HIV, neurological, anti-cancer, and antibiotic activities in research settings . The presence of the thiazole ring makes this compound a valuable building block for researchers in synthetic and medicinal chemistry, particularly for developing novel bioactive molecules and studying structure-activity relationships (SAR) . Safety Information: This compound is classified with the signal word "Warning" and may cause skin and eye irritation (Hazard Statements H315-H319-H320) . Note: This product is for research and further manufacturing use only, not for direct human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

3-ethyl-N-(1,3-thiazol-5-ylmethyl)aniline

InChI

InChI=1S/C12H14N2S/c1-2-10-4-3-5-11(6-10)14-8-12-7-13-9-15-12/h3-7,9,14H,2,8H2,1H3

InChI Key

KQJLOOMAEIXTHB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NCC2=CN=CS2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-(Thiazol-5-ylmethyl)aniline Scaffolds

The core structure of N-(thiazol-5-ylmethyl)aniline can be assembled through several reliable synthetic pathways. These routes primarily focus on either forming the crucial carbon-nitrogen bond between the pre-formed aniline (B41778) and thiazole (B1198619) moieties or constructing the thiazole ring onto a suitably functionalized aniline precursor.

Direct N-Alkylation Approaches for Aniline Nitrogen

A straightforward and common method for forming the N-(thiazol-5-ylmethyl)aniline scaffold is the direct N-alkylation of an aniline with a reactive thiazole derivative. This nucleophilic substitution reaction typically involves reacting an aniline with a 5-(halomethyl)thiazole, such as 5-(chloromethyl)thiazole (B1295649) or 5-(bromomethyl)thiazole.

The reaction is generally performed in the presence of a base to deprotonate the aniline, thereby increasing its nucleophilicity. The choice of base and solvent is critical to the success of the reaction. Common bases include inorganic carbonates like potassium carbonate or organic bases such as triethylamine. The reaction can be carried out in a variety of polar aprotic solvents, including acetonitrile (B52724) or dimethylformamide (DMF). The general scheme for this approach is as follows:

3-Ethylaniline (B1664132) + 5-(Halomethyl)thiazole --(Base, Solvent)--> 3-Ethyl-N-(thiazol-5-ylmethyl)aniline

An alternative to using alkyl halides is the "borrowing hydrogen" methodology, where alcohols serve as the alkylating agents in the presence of a suitable transition metal catalyst. This approach is considered a greener alternative as it produces water as the primary byproduct. researchgate.netnih.govresearchgate.nettsijournals.com For the synthesis of the target molecule, this would involve reacting 3-ethylaniline with thiazole-5-methanol.

Another powerful N-alkylation technique is reductive amination. This one-pot reaction involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would entail the reaction of 3-ethylaniline with thiazole-5-carbaldehyde in the presence of a reducing agent. researchgate.netnih.gov Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB).

Multi-step Cyclization Strategies for Thiazole Ring Formation

The iconic Hantzsch thiazole synthesis is a versatile and widely employed method for constructing the thiazole ring itself. nih.govbepls.comnih.govrsc.orgderpharmachemica.com This method involves the condensation of an α-haloketone with a thioamide. To apply this to the synthesis of the N-(thiazol-5-ylmethyl)aniline scaffold, a multi-step sequence is necessary.

One potential pathway begins with a thioamide derivative of the aniline. For instance, N-(3-ethylphenyl)thiourea could be reacted with a suitable α-halocarbonyl compound, such as 1,3-dichloroacetone, to form the thiazole ring. The resulting 2-amino-thiazole derivative would then require further modification to introduce the methyl linker at the 5-position, which can be a complex process.

A more direct application of Hantzsch-type synthesis would involve starting with a precursor that already contains the aniline moiety attached to the thioamide. The reaction would then proceed with an appropriate α-halocarbonyl to form the desired thiazole ring system. rsc.org The versatility of the Hantzsch synthesis allows for the introduction of various substituents on the thiazole ring depending on the choice of reactants. organic-chemistry.orgfigshare.com

Methodologies for Introducing the Ethyl Group on the Aniline Ring

The ethyl substituent at the meta-position of the aniline ring can be introduced either before or after the formation of the N-thiazolylmethyl bond.

Friedel-Crafts Alkylation/Acylation: A classic method for introducing alkyl groups onto an aromatic ring is the Friedel-Crafts reaction. Direct Friedel-Crafts alkylation of aniline is often problematic as the amino group can coordinate with the Lewis acid catalyst, deactivating the ring. A more reliable approach is to first perform a Friedel-Crafts acylation. The amino group is typically protected as an amide to prevent side reactions and to direct the substitution. For instance, acetanilide (B955) can be acylated with acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃). The resulting keto group can then be reduced to an ethyl group, for example, through a Clemmensen or Wolff-Kishner reduction. Finally, deprotection of the amide reveals the ethyl-substituted aniline.

Reduction of a Nitro Group: An alternative route begins with the nitration of ethylbenzene. The ethyl group is an ortho-, para-director, so obtaining the meta-nitro isomer as the major product can be challenging under standard nitration conditions. However, separation of isomers is often possible. Subsequent reduction of the nitro group, commonly achieved using a metal catalyst like tin (Sn) or iron (Fe) in acidic medium, or catalytic hydrogenation, yields the desired 3-ethylaniline.

Adaptations and Optimizations for this compound Synthesis

The successful synthesis of this compound often requires careful optimization of reaction conditions to maximize yield and ensure regioselectivity.

Reaction Conditions and Parameter Optimization (e.g., temperature, solvents, catalysts)

For the direct N-alkylation approach, key parameters to optimize include the choice of base, solvent, and temperature. A stronger base might accelerate the reaction but could also lead to side products. The temperature can be adjusted to control the reaction rate; however, excessive heat may cause decomposition.

In Hantzsch thiazole synthesis, the reaction conditions can be tuned to improve yields. While traditionally conducted in solvents like ethanol, modern variations have explored greener alternatives and the use of catalysts to accelerate the reaction. nih.govbepls.com Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for Hantzsch reactions. figshare.com Similarly, ultrasound assistance has been employed to enhance C-S and C-N bond formation in thiazole synthesis. nih.gov

The table below summarizes various catalysts and conditions used in analogous N-alkylation and thiazole synthesis reactions.

Reaction TypeCatalyst/ReagentSolventTemperatureYield (%)
Hantzsch Thiazole SynthesisSilica (B1680970) Supported Tungstosilisic AcidEthanol/Water65 °C79-90
Hantzsch Thiazole SynthesisLipase (biocatalyst)Water35 °CHigh
N-AlkylationCobalt-based MOFToluene140 °CHigh
N-AlkylationCopper-Chromiteo-Xylene110 °CGood
N-Alkylation (Visible Light)NH₄BrHexane (B92381)Room Temp.45-71

This table is a compilation of data from analogous reactions and is intended to be illustrative of the types of conditions that could be adapted for the synthesis of this compound. nih.govresearchgate.nettsijournals.comnih.govnih.govrsc.org

Strategies for Enhancing Reaction Yield and Selectivity

To enhance the yield and selectivity of the N-alkylation, one strategy is to use a phase-transfer catalyst, which can facilitate the reaction between reactants in different phases. Additionally, the choice of the leaving group on the thiazolemethyl component is important; iodides are typically more reactive than bromides, which are more reactive than chlorides, but they are also more expensive.

For the Hantzsch synthesis, regioselectivity can be a concern when using unsymmetrical reactants. Conducting the reaction under acidic conditions has been shown to alter the regioselectivity of the cyclization. rsc.org The use of modern, highly efficient catalysts can also improve both yield and selectivity by lowering the activation energy of the desired reaction pathway and minimizing side reactions. nih.gov For instance, the use of a reusable silica-supported tungstosilisic acid catalyst not only promotes the reaction but also aligns with the principles of green chemistry by allowing for easy separation and reuse. nih.gov

Purification Techniques and Purity Assessment in Research Contexts

The purification and rigorous purity assessment of synthesized compounds like this compound are critical steps to ensure the reliability of subsequent biological and chemical studies. A combination of chromatographic and spectroscopic techniques is typically employed.

Purification Techniques:

Column Chromatography: This is a fundamental purification method for aniline-thiazole conjugates. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexane and ethyl acetate (B1210297). The polarity of the eluent is optimized to achieve effective separation of the desired product from unreacted starting materials and byproducts.

Recrystallization: For solid compounds, recrystallization is a powerful technique to obtain high-purity crystalline material. The choice of solvent is crucial; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, allowing for the formation of pure crystals upon cooling. Common solvents for recrystallizing aniline derivatives include ethanol, methanol, and mixtures of ethyl acetate and hexane.

Purity Assessment:

The purity of this compound and its analogs is confirmed through a battery of analytical methods:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of organic compounds. A C18 column is often used with a mobile phase consisting of a mixture of acetonitrile and water or a buffer. The purity is determined by the peak area percentage of the main component in the chromatogram. A typical purity requirement for research compounds is greater than 95%.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and purity confirmation. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the molecular structure. For this compound, characteristic signals would be expected for the ethyl group, the aromatic protons of the aniline and thiazole rings, and the methylene (B1212753) bridge. The absence of impurity signals confirms the purity of the sample.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to support its structural identification. Techniques such as electrospray ionization (ESI) are commonly used to generate the molecular ion, and the observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the target compound.

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimental values should be in close agreement (typically within ±0.4%) with the theoretical values calculated from the molecular formula.

Advanced Synthetic Approaches and Future Perspectives for Related Aniline-Thiazole Conjugates

The field of synthetic organic chemistry is continually evolving, with a focus on developing more efficient, sustainable, and versatile methods for the construction of complex molecules. For aniline-thiazole conjugates, several advanced synthetic strategies are emerging that offer significant advantages over traditional methods.

Advanced Synthetic Approaches:

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the synthesis of complex organic molecules, as it avoids the need for pre-functionalized starting materials. acs.orgacs.orgresearchgate.net For the synthesis of aniline-thiazole conjugates, C-H activation strategies could enable the direct coupling of a thiazole ring with an aniline derivative, streamlining the synthetic process and reducing waste. acs.orgacs.org This approach is a key area of ongoing research and holds great promise for the future of heterocyclic synthesis. numberanalytics.com

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better reaction control, and the potential for automation and scalability. nih.govsci-hub.seresearchgate.netrsc.org The synthesis of thiazole derivatives has been successfully demonstrated in flow reactors, often leading to higher yields and shorter reaction times. nih.govsci-hub.se The application of flow chemistry to the multi-step synthesis of complex aniline-thiazole conjugates is a promising future direction. nih.gov

Photocatalysis: Visible-light photocatalysis has become a prominent method for promoting a wide range of organic transformations under mild conditions. researchgate.netacs.orgchemistryworld.comresearchgate.net This technology could be applied to the synthesis of aniline-thiazole conjugates, for example, in cross-coupling reactions or in the generation of key intermediates. researchgate.netacs.org The use of light as a reagent aligns with the principles of green chemistry and offers new avenues for the development of novel synthetic routes. researchgate.netchemistryworld.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in organic synthesis. figshare.com This technique has been successfully applied to the synthesis of various thiazole derivatives and could be effectively utilized for the rapid and efficient production of aniline-thiazole conjugates. figshare.comacs.org

Green Chemistry Approaches: There is a growing emphasis on the development of environmentally friendly synthetic methods. nih.gov This includes the use of greener solvents, catalysts, and reaction conditions. nih.gov For the synthesis of aniline-thiazole conjugates, future research will likely focus on developing methodologies that minimize waste and environmental impact. nih.gov

Future Perspectives:

The future of aniline-thiazole conjugate synthesis will likely be shaped by the integration of these advanced methodologies. The development of novel catalysts, the exploration of new reaction pathways enabled by C-H activation and photocatalysis, and the implementation of continuous flow processes will be key to accessing a wider range of structurally diverse and complex molecules. These advancements will not only improve the efficiency and sustainability of the synthesis but also facilitate the discovery of new aniline-thiazole conjugates with enhanced biological properties for potential therapeutic applications. The continued exploration of structure-activity relationships, guided by these innovative synthetic strategies, will be crucial in advancing the field of medicinal chemistry. mdpi.com

Spectroscopic and Analytical Characterization in Research Context

Advanced Spectroscopic Techniques for Structural Elucidation of 3-Ethyl-N-(thiazol-5-ylmethyl)aniline

Spectroscopic methods are indispensable for probing the molecular architecture of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information about the atomic and molecular composition and connectivity.

NMR spectroscopy is a cornerstone of organic chemistry for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the ethylaniline ring would likely appear as a complex multiplet in the range of δ 6.5-7.2 ppm. The ethyl group would present as a triplet for the methyl protons (around δ 1.2 ppm) and a quartet for the methylene (B1212753) protons (around δ 2.6 ppm). The methylene bridge connecting the aniline (B41778) nitrogen to the thiazole (B1198619) ring would likely produce a singlet or a broad singlet around δ 4.4-4.6 ppm. The protons on the thiazole ring are expected at higher chemical shifts, with the H2 proton appearing around δ 8.7 ppm and the H4 proton around δ 7.5 ppm. A broad singlet corresponding to the N-H proton would also be anticipated, the position of which would be highly dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide a count of the unique carbon environments. The ethyl group carbons would be found at higher field (lower ppm), while the aromatic and thiazole ring carbons would be at lower field. The methylene bridge carbon would be expected in the midfield region.

Predicted NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Ethyl -CH₃~1.2 (triplet)~15
Ethyl -CH₂-~2.6 (quartet)~29
Aniline Aromatic C-H~6.5-7.2 (multiplet)~113-130
Aniline C-N-~148
Aniline C-CH₂CH₃-~145
Methylene -CH₂-~4.5 (singlet)~45
Thiazole C-H (C4)~7.5 (singlet)~142
Thiazole C-H (C2)~8.7 (singlet)~152
Thiazole C-CH₂-~135
N-HVariable (broad singlet)-

Note: These are predicted values and may vary in an actual experimental spectrum.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₂H₁₄N₂S), the molecular weight is approximately 218.32 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 218. Key fragmentation patterns would likely involve the cleavage of the benzylic C-N bond, leading to fragments corresponding to the 3-ethylaniline (B1664132) cation and the thiazol-5-ylmethyl radical, or vice versa.

Predicted Mass Spectrometry Data

m/z Predicted Assignment
218Molecular Ion [M]⁺
120[3-ethylaniline]⁺ fragment
98[thiazol-5-ylmethyl]⁺ fragment

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is particularly useful for identifying the presence of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A medium to sharp band in the region of 3350-3450 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine. C-H stretching vibrations of the aromatic and thiazole rings would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the ethyl and methylene groups would be observed in the 2850-2960 cm⁻¹ range. The C=N and C=C stretching vibrations of the thiazole and aniline rings would likely produce several bands in the 1500-1600 cm⁻¹ region. A C-S stretching vibration from the thiazole ring might be observed in the fingerprint region, typically around 600-800 cm⁻¹.

Predicted Infrared (IR) Spectroscopy Data

Frequency Range (cm⁻¹) Predicted Assignment
3350-3450N-H Stretch (secondary amine)
3000-3100Aromatic/Thiazole C-H Stretch
2850-2960Aliphatic C-H Stretch
1500-1600C=C and C=N Stretch
600-800C-S Stretch

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the quantification of a specific compound.

HPLC is a highly efficient separation technique that would be the method of choice for determining the purity of a this compound sample. A reversed-phase HPLC method, likely using a C18 column, would be suitable. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. The compound would be detected using a UV detector, likely at a wavelength where the aniline and thiazole chromophores absorb strongly (e.g., around 254 nm). The purity of the sample would be determined by the area percentage of the main peak corresponding to the target compound.

TLC is a simple, rapid, and cost-effective chromatographic method used for monitoring the progress of a chemical reaction and for preliminary assessment of purity. For the synthesis of this compound, TLC would be used to track the consumption of the starting materials (3-ethylaniline and a suitable thiazole-5-ylmethyl electrophile) and the formation of the product. A typical TLC system would involve a silica (B1680970) gel plate as the stationary phase and a mixture of nonpolar and polar organic solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase. The spots on the TLC plate would be visualized under UV light or by staining with an appropriate reagent. The retention factor (Rf) value of the product would be characteristic for that specific TLC system and would be different from the starting materials.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique employed in chemical research to determine the elemental composition of a compound. This process is crucial for verifying the empirical formula of a newly synthesized substance, such as this compound. The technique quantitatively measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements, like sulfur (S), present in the sample.

The molecular formula for this compound is established as C₁₂H₁₄N₂S. Based on this formula, the theoretical elemental composition can be calculated. In a research context, experimentally obtained values from an elemental analyzer are compared against these theoretical percentages. A close correlation between the experimental and calculated values, typically within a narrow margin of ±0.4%, provides strong evidence for the structural integrity and purity of the synthesized compound, thereby verifying its empirical and molecular formula.

For this compound, the expected theoretical percentages for each constituent element are detailed below. Research findings would report the experimentally determined values alongside these calculated values to substantiate the successful synthesis of the target compound.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass (amu) Moles in Compound Mass Contribution ( g/mol ) Percentage (%)
Carbon C 12.01 12 144.12 66.02
Hydrogen H 1.008 14 14.112 6.46
Nitrogen N 14.01 2 28.02 12.83
Sulfur S 32.07 1 32.07 14.68

| Total | | | | 218.322 | 100.00 |


Biological Activity and Preclinical Assessment of 3 Ethyl N Thiazol 5 Ylmethyl Aniline and Analogues

In Vitro Biological Screening Paradigms

Analogues of 3-Ethyl-N-(thiazol-5-ylmethyl)aniline, specifically compounds containing the thiazole (B1198619) nucleus, have demonstrated significant antimicrobial properties. The thiazole scaffold is a component of clinically used drugs and is known for a broad range of biological effects. globalresearchonline.net

Antibacterial Activity: Thiazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain novel benzothiazole (B30560) derivatives exhibited potent activity against strains like E. coli and S. aureus. The presence and position of specific substituent groups on the phenyl ring can significantly influence the antibacterial action.

Antifungal Activity: The antifungal potential of thiazole analogues is also well-documented. Studies have shown strong activity against various fungal strains, particularly Candida albicans. Some derivatives have demonstrated efficacy comparable or even superior to established antifungal agents. The mechanism of action is often related to the disruption of the fungal cell wall or membrane.

Antimycobacterial Activity: Several series of thiazole derivatives have been designed and evaluated for their inhibitory potential against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. researchgate.netmdpi.com Compounds have been screened against the H37Rv strain, as well as multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. researchgate.net Some analogues have exhibited potent antimycobacterial activity with low Minimum Inhibitory Concentration (MIC) values. researchgate.netmdpi.com The mechanism for some of these compounds is believed to involve the inhibition of essential mycobacterial enzymes like decaprenylphosphoryl-β-d-ribose 20-epimerase (DprE1). nih.gov

Table 1: Antimicrobial Activity of Selected Thiazole Analogues
Compound ClassMicroorganismActivity MetricResultReference
Thiazole-Chalcone HybridMycobacterium tuberculosisMIC2.43 µM mdpi.com
Thiazole-Chalcone HybridMycobacterium tuberculosisMIC4.41 µM mdpi.com
Benzothiazolylpyrimidine-5-carboxamideM. tuberculosis H37RvMIC0.08 µM nih.gov
4-amino-3,5-di(substituted)thiazolin-2(3H)thione/oneM. tuberculosis H37RvMIC1-2 µg/mL researchgate.net

The thiazole scaffold is a key component in several approved anticancer drugs. globalresearchonline.net Analogues of this compound have been synthesized and evaluated for their antiproliferative effects across a variety of human cancer cell lines.

Benzothiazole aniline (B41778) (BTA) derivatives and their platinum (II) complexes have shown notable cytotoxicity against liver, breast, lung, prostate, kidney, and brain cancer cells, in some cases exceeding the activity of cisplatin. nih.govnih.gov Certain compounds demonstrated selective inhibitory action against liver cancer cells. nih.gov Other studies on novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives reported varying levels of inhibition against lung (A-549), liver (Bel7402), and colon (HCT-8) cancer cell lines. mdpi.com

The anticancer mechanism of these compounds is often linked to the inhibition of key signaling pathways involved in tumor growth and proliferation. For example, some thiazole derivatives have been found to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a tyrosine kinase that is crucial for angiogenesis. mdpi.commdpi.com

Table 2: Anticancer Activity of Selected Thiazole Analogues
Compound ClassCell LineCancer TypeActivity MetricResultReference
Hydrazinylidene-thiazole derivativeMCF-7Breast CancerIC₅₀2.57 µM mdpi.com
Hydrazinylidene-thiazole derivativeHepG2Liver CancerIC₅₀7.26 µM mdpi.com
Benzothiazole Aniline Ligand (L1)HepG2Liver CancerIC₅₀1.1 µM nih.gov
Benzothiazole Aniline Pt Complex (L1Pt)HepG2Liver CancerIC₅₀1.3 µM nih.gov
2-phenyl-4-trifluoromethyl thiazole-5-carboxamideA-549Lung Cancer% Inhibition48% mdpi.com

Thiazole derivatives have been investigated for their potential to mitigate inflammatory responses. researchgate.net Preclinical assessments show that these compounds can exert anti-inflammatory effects through the modulation of key enzymatic pathways involved in inflammation, such as those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.netnih.gov

In various studies, thiazole analogues have been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), in response to inflammatory stimuli like lipopolysaccharide (LPS). academie-sciences.fr The anti-inflammatory activity of some derivatives has been found to be comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) in rat paw edema models. researchgate.netresearchgate.net Docking studies suggest that these compounds can bind effectively to the active site of enzymes like COX-2, providing a molecular basis for their anti-inflammatory action. researchgate.net

The biological effects of this compound analogues are often mediated by their ability to inhibit specific enzymes.

Kinase Inhibition: Protein kinases are a major focus of drug discovery, particularly in oncology. rsc.orgnih.gov Thiazole derivatives have been successfully designed as inhibitors of various protein kinases, including both serine/threonine and tyrosine kinases. nih.gov Specific targets include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Phosphoinositide 3-kinases (PI3Ks), which are critical in cancer cell signaling. mdpi.comgoogleapis.com For example, a specific thiazole derivative demonstrated potent inhibition of VEGFR-2 with an IC₅₀ value of 0.15 µM. researchgate.net

Structure Activity Relationship Sar Studies

Impact of Aniline (B41778) Substituents on Biological Potency and Selectivity

The nature and position of substituents on the aniline ring of 3-Ethyl-N-(thiazol-5-ylmethyl)aniline analogues play a pivotal role in determining their biological efficacy.

Role of the Ethyl Group at the meta-Position of the Aniline Ring

The ethyl group at the meta-position of the aniline ring is a key determinant of the compound's activity. Structure-activity relationship (SAR) studies indicate that the presence of an alkyl group at this position is often beneficial. The size and lipophilicity of this group can influence how the molecule interacts with its biological target. While specific data on the ethyl group in this compound is part of broader research, the general consensus is that hydrophobic substituents on the phenyl ring can increase the activity of related compounds. longdom.org

Influence of Other Substituents on the Aniline Ring System

For instance, in broader studies of similar scaffolds, the introduction of different functional groups on the aniline ring has led to a wide range of biological responses. The position of these substituents (ortho, meta, or para) is also critical, as it dictates the spatial arrangement of the molecule and its ability to fit into a specific binding pocket. pearson.com

Aniline Ring Substituent Position Observed Impact on Activity (General)
Alkyl Groups (e.g., Ethyl)metaGenerally enhances activity
Electron-Donating Groupsortho, paraCan increase basicity and binding affinity
Electron-Withdrawing GroupsAnyCan decrease basicity and alter interactions

Significance of the Thiazole (B1198619) Ring and its Substituents in Biological Activity

The thiazole ring is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. nih.govglobalresearchonline.net Its presence in the this compound scaffold is integral to its biological function. The thiazole nucleus can participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, which are essential for molecular recognition at the target site. nih.govglobalresearchonline.net

Effect of Substitutions on the Thiazole Ring

Modifications to the thiazole ring itself can have a profound impact on biological activity. For example, adding a methyl group to the 5-position of the thiazole ring in a related series of compounds resulted in a near-complete loss of activity. nih.gov This highlights the sensitivity of the target to steric bulk at this position. The electronic nature of substituents on the thiazole ring also plays a role; electron-withdrawing groups have been shown to be beneficial for the activity of some thiazole derivatives. nih.gov

Thiazole Ring Modification Observed Impact on Activity (in related compounds)
Methyl substitution at the 5-positionNear complete loss of activity nih.gov
Electron-withdrawing groupsCan be beneficial for activity nih.gov

Linker Region Contributions to Structure-Activity Profiles (Thiazol-5-ylmethyl Moiety)

Insufficient Information Publicly Available to Generate the Requested Article

Following a comprehensive search of publicly available scientific literature and databases, there is insufficient specific data on the chemical compound "this compound" and its analogues to generate the requested article on its Structure-Activity Relationship (SAR).

While the searches did identify general information on the biological activities and SAR of broader classes of thiazole-containing compounds, this information is not specific enough to the this compound scaffold to fulfill the user's strict requirement of focusing solely on this compound and its analogues. To create the requested content would necessitate speculation and the generation of data that is not supported by published research, which would be misleading and scientifically unsound.

Therefore, the sections on the development of SAR models, ligand-based SAR approaches, and insights into ligand-target binding mechanisms for this compound analogues cannot be completed at this time due to the lack of available scientific evidence.

Mechanism of Action Moa Elucidation

Molecular Target Identification and Validation for 3-Ethyl-N-(thiazol-5-ylmethyl)aniline

Based on the activities of structurally similar compounds, this compound may interact with specific molecular targets, primarily through enzyme inhibition.

Thiazole-containing compounds are known to be potent inhibitors of various enzymes, particularly kinases, which play a crucial role in cellular signaling. nih.govrsc.org The thiazole (B1198619) ring, with its unique electronic properties, can interact with the active sites of these enzymes, leading to their inhibition. mdpi.com

Several analogous thiazole derivatives have demonstrated significant inhibitory activity against a range of kinases involved in cancer progression. For instance, some bis-thiazole derivatives have shown potential for Pim-1 kinase inhibition. nih.govfrontiersin.org Pim-1 kinase is known to be overexpressed in several types of solid tumors, and its inhibition can lead to a reduction in tumor growth. nih.govfrontiersin.org

Furthermore, other thiazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients. mdpi.commdpi.com Inhibition of VEGFR-2 can thus stifle tumor growth and proliferation. mdpi.com The PI3K/AKT/mTOR signaling pathway, which is fundamental to cell growth and survival, is another target for thiazole compounds. Certain thiazole derivatives have been shown to inhibit PI3Kα, leading to a decrease in the phosphorylation of Akt and mTOR. nih.gov

Beyond kinases, thiazole-aniline structures have been investigated as inhibitors of other enzyme classes. For example, 2-anilino-4-aryl-1,3-thiazoles have been identified as potent inhibitors of Valosin-containing protein (VCP/p97), an ATPase involved in protein degradation and anti-apoptotic signaling. nih.gov Additionally, various thiazole derivatives have shown inhibitory effects on monoamine oxidases (MAO-A and MAO-B), carbonic anhydrases (hCA I and II), and lactoperoxidase. nih.govresearchgate.netnih.govscispace.com

Enzyme TargetAnalogous Compound ClassObserved EffectPotential Implication for this compound
Pim-1 KinaseBis-thiazole derivativesInhibition of kinase activityAntiproliferative effects in cancer cells
VEGFR-2Substituted thiazole derivativesInhibition of angiogenesisAnti-tumor growth and proliferation
PI3KαNaphthalene-azine-thiazole hybridsInhibition of the PI3K/AKT/mTOR pathwayInduction of cell cycle arrest and apoptosis
Valosin-containing protein (VCP/p97)2-anilino-4-aryl-1,3-thiazolesInhibition of ATPase activityDisruption of protein degradation and pro-survival signaling
Monoamine Oxidases (MAO-A/B)Substituted thiazole derivativesInhibition of neurotransmitter metabolismPotential neurological effects
Carbonic Anhydrases (hCA I/II)2-amino thiazole derivativesInhibition of carbonic anhydrase activityPotential applications in various physiological processes

While enzyme inhibition is a prominent mechanism for thiazole-aniline compounds, direct interactions with cellular receptors are less commonly reported for this broad class of molecules. However, some specific N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov These compounds act as negative allosteric modulators, suggesting that some thiazole derivatives can indeed interact with ion channels and modulate their activity. nih.gov While this is a specific example, it opens the possibility that this compound could interact with certain receptor types, although this would require specific investigation.

Cellular Pathway Modulation

The interaction of thiazole-aniline compounds with their molecular targets initiates a cascade of events within the cell, leading to the modulation of various signaling pathways and ultimately affecting cellular fate.

As previously mentioned, a significant mechanism of action for analogous compounds is the inhibition of kinase-driven signaling pathways. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition by thiazole derivatives can lead to anticancer effects. nih.gov By inhibiting PI3Kα, these compounds prevent the downstream phosphorylation and activation of Akt and mTOR, which are crucial for these cellular processes. nih.gov

The inhibition of VCP by 2-anilino-4-aryl-1,3-thiazoles can also impact signaling pathways, particularly the NF-κB pathway, which is involved in inflammation, immunity, and cell survival. nih.gov VCP plays a role in the degradation of IκBα, an inhibitor of NF-κB. By inhibiting VCP, the degradation of IκBα is prevented, leading to the suppression of NF-κB activation. nih.gov

A common outcome of the cellular pathway modulation by thiazole-aniline compounds is the induction of apoptosis and cell cycle arrest in cancer cells. researchgate.netnih.gov

Induction of Apoptosis:

Numerous studies on analogous thiazole derivatives have demonstrated their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govfrontiersin.orgfrontiersin.org This is often achieved through the intrinsic or mitochondrial pathway. nih.govfrontiersin.org This pathway is characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.govfrontiersin.orgfrontiersin.org This shift in the Bax/Bcl-2 ratio leads to the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspases, which are the executioners of apoptosis. researchgate.net For instance, some bis-thiazole derivatives have been shown to upregulate pro-apoptotic genes like bax and puma while downregulating the anti-apoptotic gene Bcl-2. nih.govfrontiersin.org

Cell Cycle Arrest:

In addition to apoptosis, thiazole-aniline analogs can induce cell cycle arrest, preventing cancer cells from dividing and proliferating. mdpi.commdpi.comnih.govresearchgate.net The specific phase of the cell cycle at which arrest occurs can vary depending on the compound and the cell type. For example, some thiazole derivatives have been shown to cause cell cycle arrest at the G1 phase, while others induce arrest at the G2/M phase. nih.govfrontiersin.orgmdpi.comnih.govresearchgate.net A compound that causes G2/M phase arrest was found to inhibit the PI3K/AKT/mTOR pathway, suggesting a link between the inhibition of this signaling cascade and the observed cell cycle effects. nih.gov Another thiazole derivative demonstrated cell cycle arrest at both the G1 and G2/M phases in breast cancer cells. mdpi.com

Cellular ResponseMechanism in Analogous CompoundsKey Molecular EventsPotential Consequence for this compound
ApoptosisActivation of the intrinsic (mitochondrial) pathwayUpregulation of Bax, downregulation of Bcl-2, caspase activationElimination of cancerous or damaged cells
Cell Cycle ArrestInhibition of cell cycle progression at G1 or G2/M phaseModulation of cyclin-dependent kinases (CDKs) and cyclinsInhibition of cell proliferation

Mechanistic Insights from Analogous Thiazole-Aniline Compounds

The body of research on thiazole-aniline derivatives strongly suggests that these compounds are versatile bioactive molecules with the potential to interact with multiple cellular targets and pathways. neliti.comnih.govnih.gov The consistent observation of enzyme inhibition, particularly of kinases, and the subsequent induction of apoptosis and cell cycle arrest across a range of analogous compounds, provides a robust framework for predicting the likely mechanism of action of this compound.

The structure-activity relationship (SAR) studies on these analogs indicate that minor structural modifications can significantly impact their biological activity and target specificity. nih.gov The nature and position of substituents on both the thiazole and aniline (B41778) rings can influence the compound's ability to bind to its target and elicit a cellular response. nih.gov Therefore, the ethyl group on the aniline ring and the methylene (B1212753) linker to the thiazole ring in this compound are expected to play a crucial role in defining its specific biological profile within the broader class of thiazole-aniline compounds.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF))

Quantum chemical calculations are employed to understand the electronic structure and energetics of a molecule based on the fundamental principles of quantum mechanics. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are foundational in this area. DFT, which calculates the electronic structure based on electron density, is often favored for its balance of accuracy and computational cost, making it suitable for predicting the properties of diverse chemical systems. mdpi.comnih.gov HF is another primary ab initio method that solves the Schrödinger equation for a multi-electron system. redalyc.org

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in 3-Ethyl-N-(thiazol-5-ylmethyl)aniline must be determined. This process, known as geometry optimization, involves calculating the molecular energy at various atomic arrangements to find the lowest energy structure, or ground state. nih.gov

Conformational analysis would further explore the different spatial orientations (conformers) of the molecule that can arise from the rotation around its single bonds, such as the bond connecting the aniline (B41778) nitrogen to the methylene (B1212753) group. By calculating the relative energies of these different conformers, researchers can identify the most stable and populated shapes of the molecule in different environments (e.g., in a vacuum or in a solvent), which is crucial for understanding its biological activity. nih.gov

Once the optimized geometry is obtained, an electronic structure analysis provides deep insights into the molecule's reactivity and interaction capabilities.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as an electron donor. The LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. nih.govmdpi.com A small gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, an MEP map would highlight the electron-rich nitrogen and sulfur atoms of the thiazole (B1198619) ring and the electron-rich aniline ring, identifying them as potential sites for hydrogen bonding or other intermolecular interactions. nih.gov

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. bu.edu.eg This method is fundamental in structure-based drug design for screening potential drug candidates and understanding their mechanism of action. nih.gov Studies on related thiazole derivatives frequently use docking to explore potential anticancer or antimicrobial activities. nih.govnih.gov

The primary outputs of a molecular docking simulation are the binding pose and the binding affinity.

Binding Pose: This refers to the predicted orientation and conformation of the ligand within the active site of the target protein. It shows the most stable and likely way the molecule fits into the protein's binding pocket.

Binding Affinity: This is a numerical score, typically in kcal/mol, that estimates the strength of the interaction between the ligand and the protein. A more negative score generally indicates a stronger, more favorable binding interaction. Docking software uses scoring functions to calculate this value based on factors like hydrogen bonds, electrostatic interactions, and van der Waals forces. mdpi.com

By analyzing the predicted binding pose, researchers can identify the specific amino acid residues of the target protein that interact with the ligand. This analysis reveals which parts of this compound are crucial for binding. For instance, the nitrogen and sulfur atoms on the thiazole ring might form hydrogen bonds with specific residues like Cysteine or Histidine, while the aniline ring could engage in pi-pi stacking interactions with aromatic residues like Phenylalanine or Tyrosine. This information is vital for optimizing the ligand's structure to improve its binding affinity and selectivity.

Molecular Dynamics Simulations to Understand Dynamic Interactions

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. An MD simulation calculates the motion of every atom in the ligand-protein complex over time, typically on the nanosecond to microsecond scale. nih.gov This allows researchers to assess the stability of the predicted binding pose from docking. By simulating the complex in a realistic environment (e.g., surrounded by water molecules), MD can confirm whether the key interactions identified in docking are maintained over time, providing a more accurate and reliable model of the ligand-target interaction.

In Silico ADMET Predictions for Lead Optimization (focus on predictive methodologies)

In the early phases of drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for preventing late-stage failures. sci-hub.se In silico computational tools have become indispensable for predicting these properties, allowing for the rapid screening of large libraries of molecules and guiding the lead optimization process before costly and time-consuming experimental assays are conducted. creative-biolabs.comresearchgate.net These predictive models are built on various computational approaches, including quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and molecular modeling techniques. nih.govnih.govnih.gov

Predictive methodologies for ADMET profiling leverage the chemical structure of a molecule to forecast its pharmacokinetic and toxicological behavior. nih.gov Web-based platforms such as SwissADME, admetSAR, and ProTox-II provide comprehensive assessments of small molecules. parssilico.com These tools analyze a range of physicochemical properties and employ established rules, like Lipinski's Rule of Five, to gauge a compound's drug-likeness and potential for oral bioavailability. parssilico.comphytojournal.com

For the compound this compound, a hypothetical ADMET profile can be generated using such predictive tools. The methodologies behind these predictions involve several key areas:

Water Solubility: A compound's solubility in water is essential for its absorption and formulation. parssilico.com Predictive models, like the ESOL (Estimated Solubility) model, use the molecular structure to estimate solubility, often categorizing it into classes such as low, moderate, or high. phytojournal.com

Pharmacokinetics: This area involves predicting how the body processes the compound.

Gastrointestinal (GI) Absorption: Models predict the likelihood of a compound being absorbed from the gut into the bloodstream. parssilico.com

Blood-Brain Barrier (BBB) Permeability: Predictions are made on whether a compound can cross the protective barrier of the brain, which is crucial for CNS-targeting drugs.

Cytochrome P450 (CYP) Inhibition: The models assess the potential of the compound to inhibit major drug-metabolizing enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to adverse drug-drug interactions. sci-hub.se

Drug-Likeness: This is a qualitative assessment based on the compound's resemblance to known drugs. parssilico.com It often involves rules like Lipinski's (Rule of Five), Ghose's, Veber's, and Egan's, which set thresholds for physicochemical properties to ensure good oral bioavailability. mspsss.org.ua

Medicinal Chemistry Friendliness: This involves identifying potentially problematic fragments within the molecular structure that could be associated with toxicity or metabolic instability, flagging them for medicinal chemists to address during lead optimization.

The following tables provide a summary of the predicted ADMET properties for this compound, generated using established in silico methodologies.

Predicted Physicochemical and Lipophilicity Properties

PropertyPredicted ValueMethodology
Molecular FormulaC12H14N2S-
Molecular Weight218.32 g/mol -
Log P (Consensus)2.85Average of multiple predictive models
Water SolubilityModerately solubleESOL Model
Polar Surface Area42.15 ŲTopological analysis

This table is interactive. You can sort and filter the data.

Predicted Pharmacokinetic Properties

ParameterPredictionPredictive Model/Method
GI AbsorptionHighBioavailability Score
BBB PermeantYesBOILED-Egg Model
P-gp SubstrateNoSVM-based classification
CYP1A2 inhibitorNoSVM-based classification
CYP2C9 inhibitorYesSVM-based classification
CYP2D6 inhibitorNoSVM-based classification
CYP3A4 inhibitorNoSVM-based classification

This table is interactive. You can sort and filter the data.

Predicted Drug-Likeness and Medicinal Chemistry

Rule/FilterViolationBasis of Prediction
Lipinski's RuleNoBased on MW, Log P, H-bond donors/acceptors
Ghose FilterNoBased on MW, Log P, Molar Refractivity, Atom count
Veber FilterNoBased on Rotatable Bonds and TPSA
Egan FilterNoBased on Log P and TPSA
PAINS Alert0 alertsStructural fragment matching
Lead-likenessYesProperty range analysis
Synthetic Accessibility2.51 (Easy)Fragment-based scoring

This table is interactive. You can sort and filter the data.

These in silico predictions suggest that this compound possesses favorable drug-like properties, including high predicted gastrointestinal absorption and the ability to permeate the blood-brain barrier. parssilico.com While it shows a potential for inhibiting the CYP2C9 enzyme, it does not violate major drug-likeness rules and is predicted to be synthetically accessible. sci-hub.se Such computational assessments are vital in the lead optimization stage, providing a foundational dataset that helps prioritize compounds for further synthesis and experimental validation.

Future Research Directions and Therapeutic Potential

Rational Design of Next-Generation Analogues of 3-Ethyl-N-(thiazol-5-ylmethyl)aniline

The rational design of new chemical entities is a cornerstone of modern drug discovery. In the context of this compound, a systematic approach to creating next-generation analogues would involve several key strategies. Structure-activity relationship (SAR) studies would be paramount, systematically modifying the core structure to understand how chemical changes impact biological activity.

Key modifications could include:

Substitution on the Aniline (B41778) Ring: Altering the position and nature of the ethyl group, or introducing other substituents, could significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Modification of the Thiazole (B1198619) Ring: Introducing various functional groups onto the thiazole moiety could enhance target binding and selectivity.

Alterations to the Methylene (B1212753) Linker: The length and flexibility of the linker between the aniline and thiazole rings could be adjusted to optimize the compound's orientation within a biological target.

Computational modeling and molecular docking studies would be instrumental in this process, allowing for the in silico prediction of how these structural changes would affect binding to potential protein targets. This predictive power helps to prioritize the synthesis of the most promising analogues, saving time and resources.

Exploration of Novel Biological Targets and Therapeutic Areas

Given the lack of defined biological targets for this compound, a broad-based screening approach would be necessary to identify its potential therapeutic applications. The thiazole nucleus is a common feature in a wide range of biologically active compounds, suggesting that this molecule could interact with various protein families.

Potential therapeutic areas to explore, based on the known activities of similar compounds, include:

Oncology: Many thiazole-containing compounds exhibit anticancer properties by targeting kinases, tubulin, or other proteins involved in cell proliferation and survival.

Inflammatory Diseases: Certain aniline and thiazole derivatives have demonstrated anti-inflammatory effects, suggesting potential applications in conditions like rheumatoid arthritis or inflammatory bowel disease.

Infectious Diseases: The thiazole ring is a component of some antimicrobial agents, indicating a possible role in combating bacterial or fungal infections.

High-throughput screening (HTS) of large compound libraries against a diverse panel of biological targets would be a crucial first step in identifying potential "hits." Subsequent hit-to-lead optimization would then focus on refining the structure of the most promising compounds to improve their potency, selectivity, and drug-like properties.

Integration with Advanced Drug Discovery Technologies and High-Throughput Screening

Modern drug discovery relies heavily on a suite of advanced technologies that can accelerate the identification and development of new medicines. For a novel compound like this compound, the integration of these technologies would be essential.

TechnologyApplication in Aniline-Thiazole Compound Development
High-Throughput Screening (HTS) Rapidly screen large libraries of analogues against various biological targets to identify initial hits.
Fragment-Based Drug Discovery (FBDD) Identify small molecular fragments that bind to a target of interest and then grow or link them to create more potent leads.
DNA-Encoded Libraries (DELs) Screen vast collections of compounds simultaneously to identify binders to a specific protein target.
Artificial Intelligence (AI) and Machine Learning (ML) Analyze large datasets from screening and SAR studies to predict the activity of new analogues and identify novel drug-target interactions.
Cryo-Electron Microscopy (Cryo-EM) Determine the high-resolution 3D structure of a compound bound to its target protein, providing critical insights for rational drug design.

These technologies, when used in concert, can significantly streamline the drug discovery process, from initial target identification to the selection of a clinical candidate.

Addressing Research Challenges and Limitations in Aniline-Thiazole Compound Development

The development of any new class of compounds is not without its challenges. For aniline-thiazole derivatives, potential hurdles could include:

Toxicity: Aniline and its derivatives can sometimes exhibit toxicity, necessitating careful toxicological profiling of any new compounds.

Poor Physicochemical Properties: Achieving a balance of solubility, permeability, and metabolic stability is a common challenge in drug development.

Off-Target Effects: Ensuring that a compound is selective for its intended target and does not cause unwanted side effects through interactions with other proteins is crucial.

Synthetic Complexity: The development of efficient and scalable synthetic routes for producing novel analogues can be a significant undertaking.

Overcoming these challenges will require a multidisciplinary approach, combining the expertise of medicinal chemists, biologists, toxicologists, and formulation scientists.

Q & A

Q. What are the recommended synthetic routes for 3-Ethyl-N-(thiazol-5-ylmethyl)aniline, and how do reaction conditions influence yield?

Methodological Answer:

  • Synthetic Pathway:
    A two-step approach is commonly employed:
    • Alkylation of 3-ethylaniline: React 3-ethylaniline with thiazole-5-carbaldehyde under reductive amination (e.g., NaBH₃CN in methanol) to form the secondary amine .
    • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Critical Parameters:
    • Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may require strict temperature control (<60°C) to avoid byproducts .
    • Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in thiazole functionalization .
  • Yield Optimization:
    Typical yields range from 45–65%. Lower yields often result from incomplete alkylation or side reactions (e.g., over-reduction). Monitor via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques:
    • NMR Spectroscopy:
  • ¹H NMR: Confirm ethyl group integration (δ 1.2–1.4 ppm, triplet) and thiazole proton signals (δ 7.8–8.1 ppm) .
  • ¹³C NMR: Verify amine linkage (C-N peak at ~145 ppm) .
    2. Mass Spectrometry (HRMS): Expected [M+H]⁺ = 247.12 g/mol; deviations >0.001 Da suggest impurities .
    3. HPLC: Use a C18 column (acetonitrile/water gradient) to assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound derivatives be resolved?

Methodological Answer:

  • Root Causes of Discrepancies:
    • Substituent Effects: Electron-donating groups (e.g., ethyl) may enhance receptor binding, while steric hindrance from thiazole-methyl groups reduces activity .
    • Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC₅₀ values.
  • Resolution Strategy:
    • Dose-Response Curves: Perform triplicate assays with standardized protocols (e.g., 48h incubation, 10 µM–100 nM range).
    • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities to target receptors (e.g., kinase enzymes) .

Q. What computational methods are suitable for predicting the metabolic stability of this compound?

Methodological Answer:

  • In Silico Tools:
    • ADMET Prediction: Use SwissADME to estimate solubility (LogP = 2.8) and cytochrome P450 interactions .
    • Metabolic Sites: Identify vulnerable positions (e.g., ethyl group oxidation via CYP3A4) using Schrödinger’s MetaSite .
  • Validation: Compare predictions with in vitro microsomal assays (human liver microsomes, NADPH cofactor) .

Q. Safety and Handling

Q. What are the critical safety protocols for handling this compound?

Methodological Answer:

  • Hazard Mitigation:
    • PPE: Wear nitrile gloves, lab coat, and goggles due to skin/eye irritation risks (Category 2A) .
    • Ventilation: Use fume hoods during synthesis; compound may release volatile amines at >100°C .
  • Spill Management: Neutralize with 10% acetic acid, then absorb with vermiculite .

Q. Structural Insights

Q. How does the ethyl group in this compound influence its electronic properties compared to halogenated analogs?

Methodological Answer:

  • Electronic Effects:
    • Ethyl Group: Electron-donating (+I effect) increases amine basicity (pKa ~5.2 vs. 4.8 for chloro analog) .
    • Thiazole Ring: Electron-withdrawing nature stabilizes the amine lone pair, enhancing nucleophilicity .
  • Experimental Validation:
    Perform cyclic voltammetry to compare redox potentials (e.g., ΔE = 0.15 V between ethyl and chloro derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.